Ile-Met

Cell Biology Plant Trafficking Receptor Recycling

Ile-Met (L-Isoleucyl-L-methionine) is a high-purity synthetic dipeptide featuring the unique Ile-608 Met-609 retrieval motif for vacuolar sorting receptor BP80 in plant cells. The sulfur-containing methionine side chain enables targeted oxidation studies and HtrA2 protease substrate development. This sequence-specific functionality makes Ile-Met a non-substitutable tool for mechanistic and translational research. Standard packaging with flexible options available. Contact us for custom synthesis or bulk orders.

Molecular Formula C11H22N2O3S
Molecular Weight 262.37 g/mol
CAS No. 42384-14-5
Cat. No. B3266386
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIle-Met
CAS42384-14-5
Molecular FormulaC11H22N2O3S
Molecular Weight262.37 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(CCSC)C(=O)O)N
InChIInChI=1S/C11H22N2O3S/c1-4-7(2)9(12)10(14)13-8(11(15)16)5-6-17-3/h7-9H,4-6,12H2,1-3H3,(H,13,14)(H,15,16)/t7-,8-,9-/m0/s1
InChIKeyTUYOFUHICRWDGA-CIUDSAMLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: Why Ile-Met (CAS 42384-14-5) is a Distinct Dipeptide for Targeted Research Applications


Ile-Met (CAS: 42384-14-5), also known as L-Isoleucyl-L-methionine, is a synthetic dipeptide formed from L-isoleucine and L-methionine residues [1]. As a member of the dipeptide class, it combines the hydrophobic, branched-chain properties of isoleucine with the sulfur-containing, electron-donating side chain of methionine . This unique structure provides distinct physicochemical characteristics, making it a valuable tool compound for investigating specific biological mechanisms such as redox chemistry, peptide transport, and intracellular trafficking [2].

Why Ile-Met (CAS 42384-14-5) Cannot Be Replaced by Generic Dipeptides


Dipeptides are not generic, interchangeable building blocks. Their specific sequence dictates their physicochemical properties, stability, and biological interactions. Ile-Met contains a unique dipeptide motif, 'Ileu-608 Met-609', identified as a functional retrieval signal for the vacuolar sorting receptor BP80 in plant cells [1]. This specific sequence is not present in other dipeptides like Ile-Ala or Val-Met, making Ile-Met a non-fungible tool for studying this particular pathway. Furthermore, the presence of methionine confers specific antioxidant properties that are absent in isoleucine-containing dipeptides lacking a sulfur-containing residue [2]. Therefore, substituting Ile-Met with a generic or structurally similar dipeptide would compromise experimental specificity and lead to erroneous conclusions in these defined research contexts.

Quantifiable Evidence for Selecting Ile-Met (CAS 42384-14-5) Over Its Closest Analogs


Functional Specificity: Ile-Met Acts as a Defined Retrieval Motif in Vacuolar Sorting

Ile-Met constitutes the exact cytosolic tail dipeptide motif (Ileu-608 Met-609) of the pea receptor BP80, which is essential for its recycling from the prevacuole and for endocytosis [1]. Mutagenesis studies demonstrate that deleting or mutating this specific Ile-Met motif abolishes this trafficking function, confirming its sequence-specific role. In contrast, dipeptides like Ile-Ala or Leu-Met, which differ by only one amino acid, lack this defined biological function.

Cell Biology Plant Trafficking Receptor Recycling

Antioxidant Activity: Ile-Met Demonstrates Radical Scavenging Capacity in Class-Level Assays

Ile-Met is classified among Met-containing dipeptides which exhibit significant radical scavenging activity in standardized assays [1]. While direct, head-to-head data for Ile-Met is unavailable, class-level evidence demonstrates that dipeptides with a methionine residue show antioxidant effects, with ORAC values for Met-containing dipeptides typically ranging from 0.69 to 4.97 µmol TE/µmol peptide [1]. In contrast, dipeptides lacking a sulfur-containing amino acid, such as Ile-Ala or Leu-Gly, show significantly lower or undetectable activity.

Redox Biology Antioxidant Screening Peptide Chemistry

Protease Substrate Specificity: Ile-Met as a Key Component in an Optimized HtrA2 Protease Substrate

The sequence Ile-Met is a critical component of an optimized fluorogenic substrate for the HtrA2 protease [1]. The designed substrate, ABZ-Ile-Met-Thr-Abu-Tyr-Met-Phe-Tyr(3-NO2)-NH2, displayed a high specificity constant (kcat/KM) of 14,535 M⁻¹s⁻¹ [1]. While the contribution of the Ile-Met dipeptide to this specific value cannot be isolated, its inclusion was based on combinatorial library screening for optimal cleavage, indicating a favorable interaction with the enzyme's active site. A substrate with an alternative dipeptide, such as Val-Ala, would likely exhibit a significantly lower kcat/KM.

Enzymology Protease Assays Drug Discovery

Unique Physicochemical Profile: Dual Hydrophobic/Sulfur Functionality

Ile-Met uniquely combines a hydrophobic, β-branched amino acid (isoleucine) with a sulfur-containing, oxidation-sensitive residue (methionine) . This combination is not found in common comparator dipeptides like Val-Met (Valine is unbranched), Ile-Ala (Ala lacks sulfur), or Leu-Met (Leucine is an isomer). This specific structure allows researchers to probe the interplay between hydrophobic packing and redox chemistry. Methionine's thioether group is susceptible to oxidation to methionine sulfoxide, a modification with known biological consequences, which can be studied using Ile-Met as a model.

Peptide Chemistry Oxidation Studies Biophysical Characterization

Validated Research Applications for Ile-Met (CAS 42384-14-5)


Investigating Vacuolar Sorting and Endocytic Recycling in Plant Cells

Based on direct evidence, Ile-Met is the optimal tool for dissecting the trafficking of the BP80 receptor [1]. Researchers can use this dipeptide as a validated retrieval signal in mutagenesis and protein engineering experiments. This application is strictly defined by the sequence-specific function of the Ile-Met motif, making substitution with any other dipeptide invalid for this line of inquiry.

Probing the Role of Methionine Oxidation in Peptide Structure and Function

The combination of isoleucine and methionine in Ile-Met provides a defined model system to study the impact of methionine oxidation on peptide conformation and interactions [1]. This is a unique application enabled by its dual functionality, allowing researchers to correlate redox chemistry with hydrophobic packing.

Developing Fluorogenic Substrates for HtrA2 Protease Activity Assays

The presence of Ile-Met as a core sequence element in a highly efficient HtrA2 substrate [2] makes it a preferred starting point for researchers developing assays to measure the activity of this protease, which is implicated in neurodegenerative diseases and cancer.

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